

Hexyl hexanoate CAS number and molecular formula

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Compound of Interest

Compound Name: *Hexyl hexanoate*

Cat. No.: *B1581653*

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An In-depth Technical Guide to Hexyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **hexyl hexanoate**, a fatty acid ester with applications in the flavor, fragrance, and potentially, the pharmaceutical industries. This document outlines its fundamental chemical properties, detailed synthesis protocols, analytical methodologies, and a summary of its known biological activities, tailored for a scientific audience.

Core Chemical Data

Hexyl hexanoate is an ester with the molecular formula $C_{12}H_{24}O_2$.^[1] It is formed from the condensation of hexanoic acid and hexan-1-ol.^{[1][2]} Key identifiers and physicochemical properties are summarized in the table below for quick reference.

Property	Value	Reference(s)
CAS Number	6378-65-0	[3][4][5]
Molecular Formula	C12H24O2	[1][3][6]
Molecular Weight	200.32 g/mol	[1][3][6]
IUPAC Name	hexyl hexanoate	[1]
Synonyms	Hexyl caproate, Hexanoic acid, hexyl ester	[1][3][4]
Appearance	Colorless to pale yellow liquid	[3][4][6]
Odor	Fruity, floral, herbaceous	[5]
Boiling Point	244-246 °C	[3][6]
Melting Point	-55 °C	[6]
Density	~0.86 g/cm ³ at 20°C	[6]
Solubility	Insoluble in water; soluble in organic solvents	[4]
Refractive Index	n _{20/D} 1.423 - 1.426	[3]

Synthesis of Hexyl Hexanoate

Hexyl hexanoate can be synthesized through both chemical and biocatalytic methods. Each approach offers distinct advantages regarding yield, purity, and environmental impact.

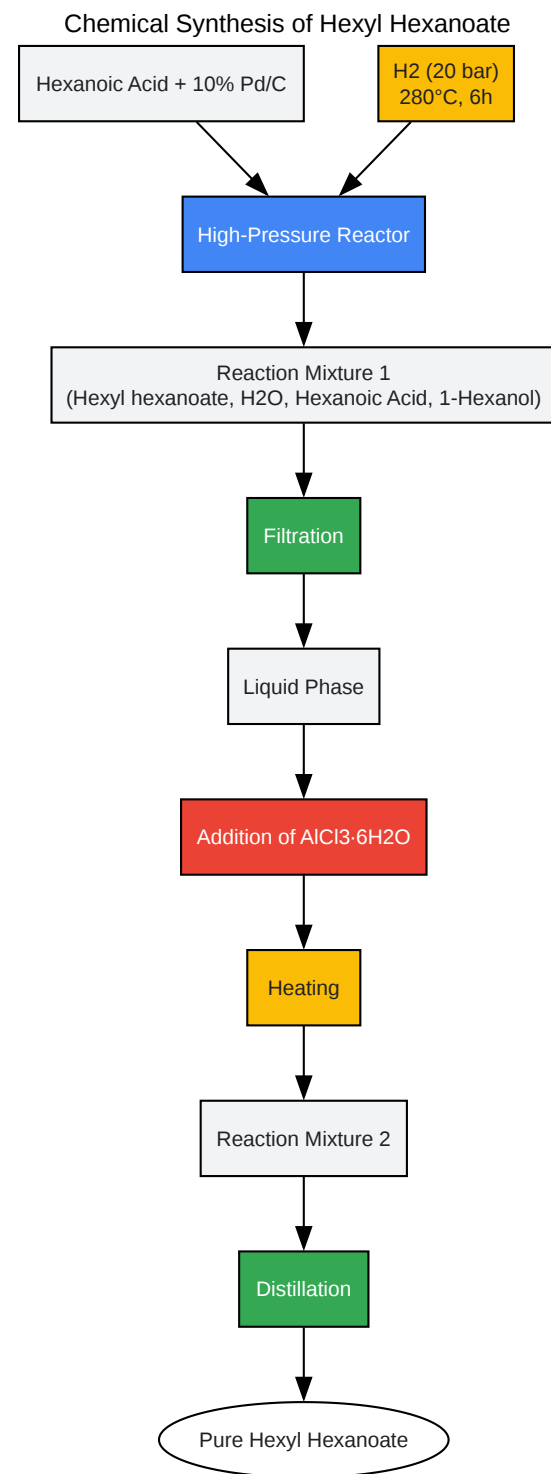
Chemical Synthesis: Catalytic Esterification

A common method for the synthesis of **hexyl hexanoate** is the Fischer-Speier esterification of hexanoic acid with hexan-1-ol using a catalyst. An efficient, green synthesis method involves a two-step process starting with the hydrogenation and esterification of hexanoic acid.

Experimental Protocol:

- **Reaction Setup:** In a high-pressure reactor, combine hexanoic acid with a 10% Palladium on Carbon (Pd/C) catalyst.
- **Hydrogenation/Esterification:** Pressurize the reactor with hydrogen gas to 20 bar and heat to 280°C (553 K) for 6 hours. This step partially converts the hexanoic acid into a mixture containing **hexyl hexanoate**, water, unreacted hexanoic acid, and 1-hexanol.
- **Catalyst Removal:** After the reaction, cool the reactor and filter the mixture to remove the Pd/C catalyst.
- **Second Esterification Step:** To the resulting liquid mixture, add a Lewis acid catalyst such as aluminum chloride hexahydrate ($\text{AlCl}_3 \cdot 6\text{H}_2\text{O}$).
- **Reaction Completion:** Heat the mixture to drive the esterification of the remaining hexanoic acid and 1-hexanol to completion, significantly increasing the yield of **hexyl hexanoate**.
- **Purification:** The final product can be purified by distillation to remove any remaining impurities.

This method has been reported to achieve a **hexyl hexanoate** yield of up to 88.8%.



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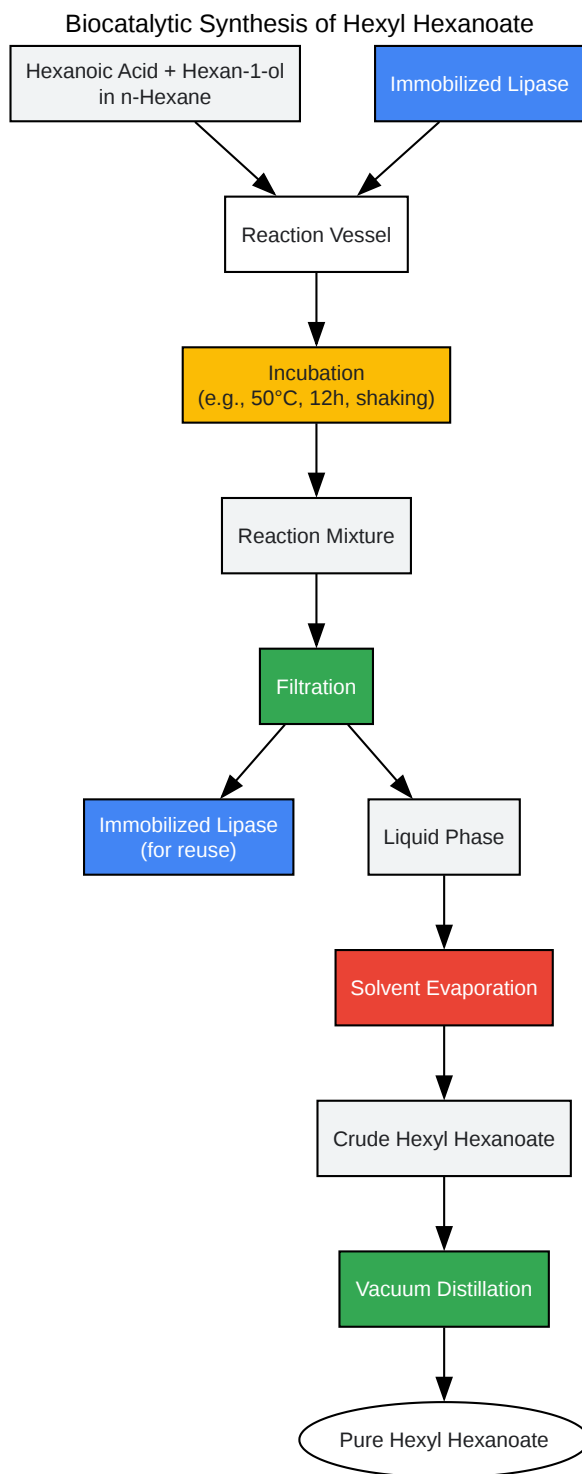
Chemical Synthesis Workflow

Biocatalytic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis using lipases offers a milder and more selective alternative to chemical methods. Immobilized lipases are often used to facilitate catalyst recovery and reuse. While a specific protocol for **hexyl hexanoate** is not detailed in the provided search results, a general methodology can be adapted from the synthesis of similar esters like hexyl acetate.^{[7][8]}

Experimental Protocol:

- **Reactant Preparation:** In a screw-capped vessel, dissolve equimolar amounts of hexanoic acid and hexan-1-ol in an organic solvent such as n-hexane.
- **Enzyme Addition:** Add an immobilized lipase (e.g., from *Candida antarctica* or *Rhizomucor miehei*) to the reaction mixture. The enzyme amount is typically a percentage of the total substrate weight.
- **Incubation:** Place the vessel in an orbital shaker and incubate at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 8-24 hours).
- **Reaction Monitoring:** The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by gas chromatography.
- **Enzyme Removal:** After the reaction, the immobilized enzyme can be separated by simple filtration.
- **Product Purification:** The solvent is removed under reduced pressure, and the resulting **hexyl hexanoate** can be purified by vacuum distillation if necessary.



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Biocatalytic Synthesis Workflow

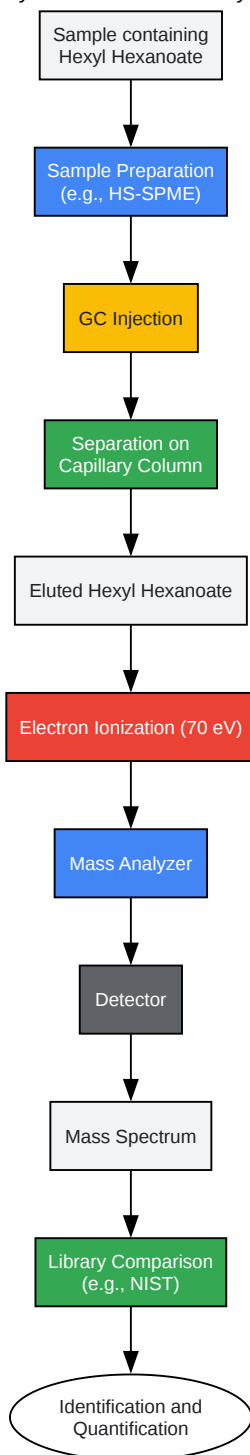
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like **hexyl hexanoate** in various matrices.

Experimental Protocol:

- **Sample Preparation:** For liquid samples, a direct injection or headspace solid-phase microextraction (HS-SPME) can be used. For solid samples, extraction with a suitable solvent followed by filtration may be necessary.
- **Gas Chromatography:**
 - **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
 - **Carrier Gas:** Helium at a constant flow rate.
 - **Oven Temperature Program:** An initial temperature of around 50°C is held for a few minutes, then ramped up to a final temperature of approximately 250°C.
- **Mass Spectrometry:**
 - **Ionization:** Electron ionization (EI) at 70 eV is standard.
 - **Mass Analyzer:** A quadrupole or time-of-flight (TOF) analyzer.
 - **Detection:** The mass spectrum of the eluting compound is recorded and compared to a spectral library (e.g., NIST) for identification.
- **Quantification:** For quantitative analysis, a calibration curve is prepared using standard solutions of **hexyl hexanoate**.

GC-MS Analysis Workflow for Hexyl Hexanoate

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GC-MS Analysis Workflow

Biological Activity and Relevance to Drug Development

Currently, there is limited information on specific signaling pathways directly modulated by **hexyl hexanoate**. However, as a fatty acid ester, its biological role can be considered in the broader context of lipid metabolism and transport.^[9]

Safety and Toxicity

A safety assessment of **hexyl hexanoate** has been conducted by the Research Institute for Fragrance Materials (RIFM). The key findings include:

- **Genotoxicity:** Based on data from a read-across analog, hexyl isobutyrate, **hexyl hexanoate** is not expected to be genotoxic.^{[4][5][10]}
- **Cytotoxicity:** In a BlueScreen assay, **hexyl hexanoate** showed positive cytotoxicity in human lymphoblastoid TK6 cells without metabolic activation.^[2]
- **Repeated Dose and Reproductive Toxicity:** The systemic exposure to **hexyl hexanoate** is below the Threshold of Toxicological Concern (TTC) for Cramer Class I materials, suggesting a low risk for these endpoints at current exposure levels.^{[4][5][10]}

Potential Roles in Drug Delivery

Fatty acid esters are being explored for their potential in drug delivery systems. Their lipophilic nature can be leveraged to:

- **Enhance Drug Absorption:** Co-formulation or covalent attachment of drugs with fatty acids can improve intestinal permeability and lymphatic uptake.^[6]
- **Develop Novel Formulations:** Fatty acid esters are used in the formulation of lipid nanoparticles and microemulsions for topical and oral drug delivery.^{[3][11]}
- **Prolong Drug Half-Life:** Acylation of therapeutic molecules with fatty acids can increase their binding to serum proteins like albumin, leading to a longer plasma half-life.^[6]

While **hexyl hexanoate** itself has not been extensively studied as a drug delivery vehicle, its properties as a fatty acid ester suggest it could be a candidate for such applications, warranting further investigation.

Conclusion

Hexyl hexanoate is a well-characterized fatty acid ester with established synthesis and analytical protocols. While its primary applications are currently in the flavor and fragrance industries, its physicochemical properties and the broader potential of fatty acid esters in drug formulation suggest that it may be of interest to researchers in drug development for applications such as creating prodrugs or as an excipient in novel delivery systems. Further research is needed to elucidate any specific biological activities and to explore its potential in pharmaceutical applications.

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